Butyl nonanoate

描述

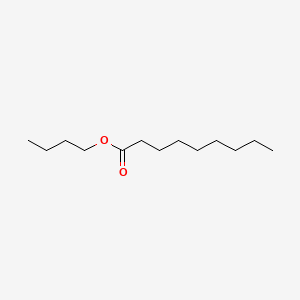

Structure

3D Structure

属性

IUPAC Name |

butyl nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-3-5-7-8-9-10-11-13(14)15-12-6-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLFPCDDMUMIMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198671 | |

| Record name | Butyl nonan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50623-57-9 | |

| Record name | Butyl nonanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50623-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl nonanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050623579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl nonan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl nonan-1-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL NONANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YX9F28J2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

**advanced Synthetic Methodologies and Process Optimization for Butyl Nonanoate**

Catalytic Esterification Routes for Butyl Nonanoate (B1231133) Synthesis

The esterification of nonanoic acid with n-butanol is a reversible reaction, and the use of a catalyst is essential to achieve commercially viable reaction rates and high conversion by facilitating the removal of water, a reaction byproduct. researchgate.netresearchgate.net Catalytic strategies are broadly divided into homogeneous and heterogeneous systems, each with distinct advantages and operational considerations.

Heterogeneous catalysis offers significant process advantages, including ease of catalyst separation from the reaction mixture, potential for catalyst reuse, reduced corrosion issues, and high selectivity. nih.govmdpi.com Solid acid catalysts, particularly ion-exchange resins, are widely investigated for the synthesis of esters like butyl nonanoate.

Strongly acidic cation-exchange resins, such as those with sulfonic acid functional groups (e.g., Amberlyst™ and Dowex™ series), have proven effective in catalyzing the esterification of fatty acids. researchgate.netcore.ac.uknicl.it For the esterification of nonanoic acid, resins like Amberlyst-15 and Amberlite IR120 are prominent examples. mdpi.comnicl.it The reaction mechanism over these resins typically follows an Eley-Rideal model, where one reactant (the alcohol) adsorbs onto the catalyst's active sites and then reacts with the other reactant (the carboxylic acid) from the bulk liquid phase. researchgate.netub.edu

Research on the esterification of nonanoic acid with 2-ethylhexanol using Amberlyst-15 demonstrated a conversion of 85% under optimized conditions. nicl.it Similar efficiencies are expected for the reaction with n-butanol. Process parameters are critical for maximizing yield. Key findings from studies on similar esterifications include:

Temperature: The reaction rate increases with temperature, typically in the range of 60-100°C. For instance, studies on methyl nonanoate synthesis showed a significant increase in conversion when the temperature was raised from 303.15 K (30°C) to 333.15 K (60°C). researchgate.net

Molar Ratio: An excess of the alcohol (n-butanol) is generally used to shift the equilibrium towards the product side. Molar ratios of alcohol to acid from 2:1 to 5:1 are common. nicl.it

Catalyst Loading: The conversion increases with catalyst loading up to a certain point, after which the increase becomes less pronounced due to the sufficient availability of active sites. researchgate.net

Table 1: Heterogeneous Catalysis for Nonanoate Ester Synthesis

| Catalyst | Reactants | Temperature (°C) | Molar Ratio (Alcohol:Acid) | Conversion (%) | Source(s) |

|---|---|---|---|---|---|

| Amberlyst-15 | Nonanoic Acid, 2-Ethylhexanol | 90 | 5:1 | 85 | nicl.it |

| Amberlite IR120 | Nonanoic Acid, 2-Ethylhexanol | 90 | 5:1 | ~75 | mdpi.com |

| Amberlyst 15 | Nonanoic Acid, Methanol (B129727) | 60 | 10:1 | >80 | researchgate.net |

| Dowex 50Wx2 | Nonanoic Acid, Methanol | 60 | 10:1 | ~75 | researchgate.net |

Homogeneous catalysts, which are soluble in the reaction medium, are traditionally used for esterification due to their high activity. researchgate.netajgreenchem.com Common catalysts for this compound synthesis include strong mineral acids like sulfuric acid (H₂SO₄) and organic sulfonic acids such as p-toluenesulfonic acid (p-TSA). ajgreenchem.comcsic.es These catalysts operate by protonating the carbonyl oxygen of the nonanoic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by n-butanol.

While effective, homogeneous catalysts present challenges in separation from the product mixture, often requiring neutralization and washing steps that generate waste. They can also lead to corrosion of equipment and potential side reactions if not carefully controlled. researchgate.net Typical reaction conditions involve heating the reactants in the presence of the catalyst (usually 0.5-2 mol%) at temperatures ranging from 80°C to 150°C, often with azeotropic removal of water using a solvent like toluene. Studies on similar polyol esters have shown that a composite catalyst system of sulfuric acid and p-toluenesulfonic acid can lead to high yields in shorter reaction times. researchgate.net

To overcome the limitations of traditional catalysts, research has focused on developing novel catalytic systems. Ionic liquids (ILs), which are salts with melting points below 100°C, have emerged as promising "green" catalysts and solvents for esterification. diva-portal.orgdokumen.pubelsevier.com Their advantages include negligible vapor pressure, high thermal stability, and tunable properties.

Brønsted acidic ionic liquids, particularly those containing the hydrogensulfate ([HSO₄]⁻) anion, have shown high catalytic activity in esterification reactions, comparable to that of sulfuric acid but with the benefit of being less corrosive and potentially recyclable. diva-portal.org For instance, pyridinium (B92312) and triethylammonium-based ionic liquids have been successfully used for the esterification of various carboxylic acids. mdpi.com Furthermore, the synthesis of quaternary ammonium (B1175870) ionic liquids incorporating a nonanoate anion has been reported, highlighting the versatility of ILs in this chemical space. researchgate.net Another approach involves supported ionic liquid phase (SILP) catalysts, where the IL is immobilized on a solid support, combining the high activity of a homogeneous catalyst with the easy separation of a heterogeneous one. dokumen.pub

Biocatalytic Approaches to this compound Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly specific, selective, and environmentally benign alternative to conventional chemical methods for ester synthesis. researchgate.netnih.govredalyc.org Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are the most commonly used enzymes for this purpose, as they can effectively catalyze esterification reactions in non-aqueous or micro-aqueous environments. redalyc.orgscielo.br The resulting "natural" label for the product is a significant advantage in the food and fragrance industries.

Lipases catalyze esterification via a two-step process known as the Ping-Pong Bi-Bi mechanism. This mechanism involves the enzyme's catalytic triad, typically composed of serine, histidine, and aspartate or glutamate (B1630785) residues. soton.ac.uk

Acylation: The serine residue performs a nucleophilic attack on the carbonyl carbon of the nonanoic acid, forming a tetrahedral intermediate. This intermediate then collapses, releasing water and forming an acyl-enzyme complex.

Deacylation: The alcohol (n-butanol) then attacks the acyl-enzyme complex. This leads to the formation of a second tetrahedral intermediate, which subsequently breaks down to release the this compound ester and regenerate the free enzyme.

Lipases exhibit high substrate specificity. For example, Candida antarctica lipase (B570770) B (CALB) has shown high efficiency in synthesizing various short-chain flavor esters, including those derived from n-butanol. nih.gov The specificity of the enzyme influences the reaction rate and yield, with different lipases showing preferences for alcohols and carboxylic acids of varying chain lengths.

For industrial applications, the use of immobilized enzymes is highly preferred. Immobilization enhances the operational stability of the enzyme, simplifies its separation from the reaction product, and, most importantly, allows for its reuse over multiple reaction cycles, which is crucial for process economics. nih.govmdpi.commdpi.com

Commercial immobilized lipases such as Novozym® 435 (lipase B from Candida antarctica immobilized on a macroporous acrylic resin) and Lipozyme® RMIM (lipase from Rhizomucor miehei immobilized on an ion-exchange resin) are widely used and have been shown to be effective for producing nonanoate esters. scielo.brscielo.brcsic.es For example, the synthesis of pentyl nonanoate using Lipozyme RMIM achieved a yield of 88.08% in a solvent-free system. scielo.brscielo.br Novozym 435 is particularly noted for its robustness and high activity, retaining over 84% of its activity after 10 consecutive reuse cycles in biodiesel production. repec.orgugr.es

The optimization of reaction parameters is key to maximizing the efficiency of immobilized enzyme systems. Studies on the synthesis of pentyl nonanoate have identified optimal conditions that can be extrapolated for this compound production. scielo.brscielo.br

Table 2: Optimized Conditions for Enzymatic Synthesis of a Nonanoate Ester

| Parameter | Optimal Value | Source(s) |

|---|---|---|

| Biocatalyst | Lipozyme RMIM | scielo.brscielo.br |

| Temperature | 45 °C | scielo.brscielo.br |

| Molar Ratio (Alcohol:Acid) | 9:1 | scielo.brscielo.br |

| Enzyme Loading | 0.2 g (for 50 mM scale) | scielo.brscielo.br |

| Reaction Time | 150 minutes | scielo.brscielo.br |

| Conversion/Yield | 86-88% | scielo.brscielo.br |

The development of tailored immobilization techniques, such as sol-gel entrapment, can further enhance enzyme stability and reusability, with some systems retaining nearly 99% activity after 10 cycles. nih.gov These biocatalytic systems represent a sustainable and efficient pathway for the production of high-purity this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. google.comgoogle.com This is particularly relevant for ester synthesis, which traditionally can involve harsh catalysts and produce significant waste.

Solvent-Free Synthesis: Performing reactions without a solvent minimizes waste, reduces separation costs, and lowers the environmental impact associated with volatile organic compounds (VOCs). google.com For esterification, a solvent-free system can be highly effective, especially when using immobilized enzymes as catalysts. Research on the synthesis of pentyl nonanoate, a structurally similar ester, demonstrated high yields (over 86%) in a solvent-free system using an immobilized lipase from Rhizomucor miehei. google.comgoogle.com This approach highlights a viable green route for producing this compound, where the reactants themselves form the reaction medium.

Supercritical Fluid Methodologies: Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), offer a green alternative to conventional organic solvents for chemical reactions. acs.org scCO₂ is non-toxic, non-flammable, inexpensive, and can be easily removed from the reaction mixture by depressurization. atamankimya.com Its properties, such as density, viscosity, and solubility, can be tuned by adjusting temperature and pressure.

In the context of esterification, using scCO₂ as the reaction medium can enhance reaction rates by improving the diffusivity of substrates to the catalyst's active site and creating a single homogeneous phase. atamankimya.com This technology has been successfully applied to synthesize various esters using lipase catalysts, demonstrating increased conversion rates compared to reactions at atmospheric pressure. frontiersin.orgacs.org The use of scCO₂ eliminates the need for toxic organic solvents and simplifies product purification, aligning with the core tenets of green chemistry. frontiersin.org

| Methodology | Key Advantages | Potential Challenges | Relevance to this compound |

|---|---|---|---|

| Solvent-Free Synthesis | - Eliminates solvent waste

| - High viscosity can limit mass transfer

| Proven effective for similar nonanoate esters using immobilized lipases. google.comgoogle.com |

| Supercritical CO₂ (scCO₂) | - "GRAS" (Generally Recognized As Safe) solvent

| - Requires high-pressure equipment

| Offers a clean route for lipase-catalyzed esterification, improving yield and sustainability. acs.org |

A cornerstone of green chemistry is the use of renewable raw materials instead of depleting fossil fuels. google.com For this compound, this involves sourcing both butanol and nonanoic acid from biomass.

Butanol Feedstocks: As discussed in section 2.2.3, biobutanol can be produced from a variety of renewable resources. These include first-generation feedstocks like corn and sugarcane, second-generation lignocellulosic materials such as wood and agricultural residues (e.g., corn stover, bagasse), and third-generation feedstocks like algae. researchgate.net Additionally, industrial waste streams like crude glycerol (B35011) from biodiesel manufacturing are becoming increasingly important feedstocks for butanol fermentation. atamanchemicals.com

Nonanoic Acid Feedstocks: The most prominent renewable route to nonanoic acid is through the oxidative cleavage (ozonolysis) of oleic acid. frontiersin.orgmdpi.com Oleic acid is a monounsaturated fatty acid abundant in many vegetable oils, including palm oil, olive oil, and high-oleic sunflower oil. This process breaks the carbon-carbon double bond in oleic acid to yield nonanoic acid and azelaic acid. mdpi.com This method directly converts a renewable lipid into a key precursor for this compound. Other biotechnological routes start from linoleic acid or use engineered microbes to produce medium-chain fatty acids from sugars. google.com

Atom Economy: Developed by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. The ideal reaction has a 100% atom economy. The synthesis of this compound via the direct esterification of nonanoic acid and butanol is inherently atom-economical. CH₃(CH₂)₇COOH (Nonanoic Acid) + CH₃(CH₂)₃OH (Butanol) → CH₃(CH₂)₇COO(CH₂)₃CH₃ (this compound) + H₂O (Water) In this reaction, the only byproduct is water. The use of highly selective catalysts, such as lipases, ensures that side reactions are minimized, preserving the high theoretical atom economy of the esterification process.

Waste Minimization: The first principle of green chemistry is the prevention of waste. google.com In this compound synthesis, waste can be minimized by:

Using Catalysts: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. Heterogeneous catalysts and immobilized enzymes are particularly beneficial as they are easily separated from the reaction mixture.

Process Intensification: Technologies like reactive distillation remove the water byproduct as it is formed, driving the reaction equilibrium towards the product and increasing conversion, which minimizes unreacted starting materials in the waste stream. nih.gov

Solvent Choice: Employing solvent-free methods or green solvents like scCO₂ eliminates hazardous solvent waste. google.com

Process Intensification and Reaction Engineering in this compound Synthesis

Process intensification (PI) involves developing innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. For an equilibrium-limited reaction like the esterification to produce this compound, PI offers significant advantages over traditional batch reactor setups.

The choice of reactor is critical for optimizing the synthesis of this compound. The primary challenge in esterification is overcoming the thermodynamic equilibrium, which can limit product yield. Advanced reactor designs achieve this by continuously removing one of the products, typically water. nih.gov

Reactive Distillation (RD): This is a prime example of process intensification where the reactor and distillation column are combined into a single unit. In the synthesis of this compound, the reaction would occur in a catalytic section of the column. As the ester and water are formed, the more volatile components are separated by distillation. By continuously removing water, the reaction equilibrium is shifted towards the formation of this compound, often achieving very high conversion of the limiting reactant. nih.gov This integrated approach reduces capital and operating costs compared to a conventional reactor followed by separate distillation steps.

Pervaporation Membrane Reactors: Another intensified process involves coupling the esterification reaction with a pervaporation membrane. The reactor is fitted with a hydrophilic membrane that is selectively permeable to water. As the reaction proceeds, water is continuously removed from the reaction mixture by diffusing through the membrane, thereby shifting the equilibrium to favor ester production. nih.gov This technique can significantly enhance conversion rates compared to conventional batch reactors.

Fixed-Bed Catalytic Reactors: For continuous production, a fixed-bed reactor containing a solid acid catalyst (e.g., ion-exchange resins like Amberlyst-15 or sulfated zirconia) can be used. researchgate.net The reactants (nonanoic acid and butanol) are passed through the bed where the reaction occurs. Optimization of such a reactor involves controlling parameters like temperature, reactant molar ratio, and flow rate to maximize conversion and catalyst lifetime. researchgate.net

Stirred Batch Reactors: While less "intensified," batch reactors remain important, particularly for smaller-scale production and process development. researchgate.net Optimization in a batch reactor focuses on determining the ideal catalyst loading, temperature, agitation speed, and molar ratio of reactants to achieve the highest possible conversion in the shortest time. researchgate.net For instance, in the synthesis of methyl nonanoate, increasing the temperature and using an excess of the alcohol reactant were found to significantly increase the conversion of nonanoic acid.

Continuous Flow Synthesis of this compound

The industrial-scale synthesis of esters like this compound is increasingly shifting from traditional batch processes to continuous flow methodologies. This transition is driven by the significant advantages offered by flow chemistry, including superior heat and mass transfer, enhanced safety profiles, improved reaction control, and greater potential for scalability and automation. The synthesis of this compound, typically achieved through the esterification of nonanoic acid with butanol, can be efficiently conducted in continuous systems such as packed-bed reactors (PBRs) or microreactors.

In a typical continuous flow setup for this compound synthesis, a pre-mixed stream of reactants (nonanoic acid and an excess of butanol) is continuously pumped through a heated column packed with a solid acid catalyst. Immobilized catalysts are preferred as they are easily retained within the reactor, simplifying product purification and enabling catalyst reuse. Common heterogeneous catalysts for this process include acidic ion-exchange resins like Amberlyst-15.

Research on the continuous esterification of nonanoic acid with other alcohols provides a strong model for the synthesis of this compound. For instance, the esterification of nonanoic acid with 2-ethylhexanol has been successfully demonstrated in a continuous packed-bed reactor using Amberlyst-15 as the catalyst. researchgate.net In this system, a nonanoic acid conversion of 85% was achieved under optimized conditions. researchgate.net The use of microreactors further enhances efficiency by providing extremely high surface-area-to-volume ratios, which allows for rapid heat dissipation and precise temperature control, minimizing the formation of byproducts. Modern production can utilize these systems to reduce residence times to less than five minutes.

Enzymatic synthesis using immobilized lipases, such as Novozym 435, in packed-bed reactors also represents a viable green chemistry approach for continuous ester production. nih.gov In such systems, the flow rate is a critical parameter, as it directly influences the residence time of the substrates in the reactor and, consequently, the extent of conversion. nih.gov Lower flow rates increase contact time between the reactants and the catalytic sites, generally leading to higher conversion rates. nih.gov

The table below summarizes representative operational parameters for the continuous esterification of nonanoic acid in a packed-bed reactor, based on findings from analogous processes. researchgate.netnih.gov

| Parameter | Value | Catalyst System | Reference |

|---|---|---|---|

| Reactor Type | Packed Bed Reactor (PBR) | Amberlyst-15 | researchgate.net |

| Temperature | 363 K (90 °C) | Amberlyst-15 | researchgate.net |

| Alcohol:Acid Molar Ratio | 5:1 | Amberlyst-15 | researchgate.net |

| Flow Rate | 4.17 x 10⁻⁹ m³/s | Amberlyst-15 | researchgate.net |

| Achieved Conversion | 85% | Amberlyst-15 | researchgate.net |

| Reactor Type | Packed Bed Reactor (PBR) | Immobilized Lipase (Novozym 435) | nih.gov |

| Temperature | 52.1 °C | Immobilized Lipase (Novozym 435) | nih.gov |

| Optimal Flow Rate | 0.1 mL/min | Immobilized Lipase (Novozym 435) | nih.gov |

Kinetic Studies of this compound Formation Reactions

Understanding the reaction kinetics of this compound formation is essential for optimizing reaction conditions, designing efficient reactor systems, and maximizing product yield. The esterification of nonanoic acid with butanol is a reversible reaction, and its rate is influenced by several factors including temperature, catalyst concentration, and the molar ratio of reactants. Kinetic studies typically involve monitoring the concentration of reactants and products over time under various conditions to determine the rate law and kinetic parameters, such as the reaction rate constant and activation energy.

While specific kinetic data for the this compound system is not extensively published, valuable insights can be drawn from studies on the esterification of nonanoic acid with other short-chain alcohols like ethanol (B145695) and 2-ethylhexanol, often using solid acid catalysts such as Amberlyst-15. researchgate.netmdpi.com These studies frequently employ kinetic models like the Eley-Rideal (ER) or Langmuir-Hinshelwood models to describe the reaction mechanism. researchgate.net In the Eley-Rideal model, one reactant (e.g., the alcohol) adsorbs onto the catalyst surface and then reacts with the other reactant (the carboxylic acid) from the bulk liquid phase.

Kinetic investigations into the esterification of nonanoic acid with ethanol catalyzed by Amberlyst 15 have shown that the reaction is intrinsically controlled, with negligible influence from internal and external diffusion limitations under typical stirring conditions. researchgate.net The conversion of nonanoic acid increases significantly with higher temperatures and a greater excess of alcohol. researchgate.net Water, as a byproduct, can adsorb onto the catalyst's active sites, inhibiting the reaction rate. researchgate.net

The activation energy (Ea) is a critical parameter derived from kinetic studies, representing the minimum energy required for the reaction to occur. For the esterification of nonanoic acid with ethanol over Amberlyst 15, the activation energy was determined to be 53.7 kJ/mol. researchgate.net A similar study involving the esterification of nonanoic acid with 2-ethylhexanol using Amberlite IR120 (another ion-exchange resin) reported a comparable activation energy of approximately 60 kJ/mol and a slightly endothermic reaction enthalpy (ΔrH) of 10.3 kJ/mol. mdpi.comresearchgate.net These values are considered representative for the esterification of nonanoic acid and provide a strong basis for modeling the synthesis of this compound.

The table below presents key kinetic parameters for the esterification of nonanoic acid with different alcohols, serving as proxies for the this compound system.

| Reactants | Catalyst | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|

| Nonanoic Acid + Ethanol | Amberlyst 15 | Activation Energy (Ea) | 53.7 kJ/mol | researchgate.net |

| Nonanoic Acid + 2-Ethylhexanol | Amberlite IR120 | Activation Energy (Ea) | ~60 kJ/mol | mdpi.comresearchgate.net |

| Nonanoic Acid + 2-Ethylhexanol | Amberlite IR120 | Reaction Enthalpy (ΔrH) | 10.3 kJ/mol | researchgate.net |

**chemical Reactivity, Transformation Pathways, and Derivatization of Butyl Nonanoate**

Hydrolytic Stability and Degradation Kinetics of Butyl Nonanoate (B1231133)

The hydrolytic stability of butyl nonanoate refers to its resistance to reaction with water. This process, known as hydrolysis, cleaves the ester bond to yield butanol and nonanoic acid. The kinetics of this degradation are significantly influenced by the presence of catalysts, such as acids, bases, or enzymes. researchgate.net

The acid-catalyzed hydrolysis of this compound is a reversible equilibrium process, essentially the reverse of Fischer esterification. researchgate.netuomustansiriyah.edu.iq The reaction requires the presence of a strong acid catalyst (e.g., hydrochloric acid or sulfuric acid) and is typically accelerated by heating with an excess of water. uomustansiriyah.edu.iqscience.gov

The mechanism proceeds via a series of protonation and deprotonation steps. The process is initiated by the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a butanol molecule lead to the formation of the protonated carboxylic acid, which then loses a proton to regenerate the acid catalyst and yield nonanoic acid. uomustansiriyah.edu.iq Because the reaction is reversible, it does not proceed to completion unless one of the products, typically the alcohol, is removed from the system to shift the equilibrium. uomustansiriyah.edu.iqscience.gov

While specific kinetic data for the acid-catalyzed hydrolysis of this compound is not extensively documented in publicly available literature, studies on analogous esters provide insight. For instance, the hydrolysis of tert-butyl formate (B1220265) (TBF) under acidic conditions (pH < 5) has been investigated, showing a dependence on the acid concentration. nih.gov The activation energy for the acid-catalyzed hydrolysis of TBF was determined to be 59 ± 4 kJ/mol. nih.gov It is expected that this compound would follow a similar A-2 (bimolecular acid-catalyzed) mechanism, where the rate-determining step is the attack of water on the protonated ester. wisdomlib.org

Base-catalyzed hydrolysis, also known as saponification, is a more common and generally irreversible method for cleaving esters like this compound. researchgate.netuomustansiriyah.edu.iq The reaction is carried out by heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). science.gov

The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This addition forms a tetrahedral intermediate. The intermediate then collapses, expelling the butoxide ion (CH₃(CH₂)₃O⁻) as the leaving group and forming nonanoic acid. In the basic medium, the nonanoic acid is immediately deprotonated by the butoxide or another hydroxide ion to form the nonanoate salt. This final acid-base step is essentially irreversible and drives the entire reaction to completion. uomustansiriyah.edu.iq The final products are butanol and a salt of nonanoic acid (e.g., sodium nonanoate). science.gov

Kinetic studies on the base-catalyzed hydrolysis of a series of constitutionally isomeric esters, including ethyl nonanoate and butyl heptanoate, provide valuable data. These reactions typically follow pseudo-first-order kinetics when the base is in large excess. uomustansiriyah.edu.iqamazonaws.commdpi.comlidsen.com The rate constants for these related esters give an approximation of the reactivity of this compound under similar conditions.

| Ester | Rate Constant (k) x 10⁻³ s⁻¹ |

|---|---|

| Methyl decanoate | 2.1 |

| Ethyl nonanoate | 1.5 |

| Propyl octanoate | 1.4 |

| Butyl heptanoate | 1.2 |

| Pentyl hexanoate | 0.82 |

Data sourced from a study on the kinetic resolution of constitutional isomers. amazonaws.com The data indicates that the rate of hydrolysis is influenced by the chain lengths of both the acyl and alkyl portions of the ester.

Enzymes, particularly lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) and esterases, are highly efficient and selective biocatalysts for the hydrolysis of esters like this compound. These reactions are conducted under mild conditions (temperature and pH) and are often preferred for applications requiring high specificity, such as in the food and pharmaceutical industries. nih.govnih.gov

The mechanism of lipase-catalyzed hydrolysis generally follows a two-step process involving a serine residue in the enzyme's active site. latech.edu First, the serine's hydroxyl group attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This leads to the formation of an acyl-enzyme intermediate and the release of the alcohol (butanol). In the second step, a water molecule attacks the acyl-enzyme intermediate, regenerating the free enzyme and releasing the carboxylic acid (nonanoic acid). latech.edu The kinetics of these reactions often follow the Michaelis-Menten model, where the rate of reaction increases with substrate concentration until the enzyme becomes saturated. nih.govncsu.edu

Transesterification Reactions Involving this compound

Transesterification is the process of transforming one ester into another by reacting it with an alcohol, an acid, or another ester. For this compound, this typically involves reacting it with an alcohol to exchange the butyl group for another alkyl group. This reaction is reversible and requires a catalyst. evitachem.com

The mechanism of transesterification can be either acid-catalyzed or base-catalyzed. evitachem.com

Acid-Catalyzed Transesterification: Similar to acid-catalyzed hydrolysis, the mechanism begins with the protonation of the carbonyl oxygen of this compound, making the carbonyl carbon more susceptible to nucleophilic attack. An alcohol molecule then attacks the activated carbonyl carbon, forming a tetrahedral intermediate. Following a series of proton transfers, the original alcohol (butanol) is eliminated, and deprotonation of the new ester yields the final product and regenerates the acid catalyst. evitachem.com

Base-Catalyzed Transesterification: This process is initiated by the deprotonation of the reactant alcohol by a strong base to form a nucleophilic alkoxide. The alkoxide then attacks the carbonyl carbon of this compound, leading to a tetrahedral intermediate. This intermediate subsequently collapses, eliminating the butoxide leaving group and forming the new ester. evitachem.com This method is commonly employed in industrial processes like biodiesel production. researchgate.net

A variety of catalytic systems can be employed for the transesterification of this compound, broadly categorized as homogeneous, heterogeneous, and enzymatic catalysts. jst.go.jp

Homogeneous Catalysts: These catalysts are soluble in the reaction medium and include strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid, as well as strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium methoxide (B1231860) (NaOCH₃). jst.go.jpscielo.br While highly effective, they can be difficult to separate from the product mixture, sometimes requiring neutralization and washing steps. jst.go.jp

Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction mixture, which simplifies their separation and allows for easier reuse. For esterification and transesterification, solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) and sulfated zirconia are common. jst.go.jpresearchgate.net Solid base catalysts, such as supported hydrotalcites and metal oxides (e.g., CaO, MgO), are also effective, particularly for biodiesel production. evitachem.comjst.go.jp Kinetic studies on the esterification of nonanoic acid using Amberlyst-15 have determined activation energies for reactions with various alcohols, providing insight into the catalytic process. researchgate.net

| Alcohol | Activation Energy (Ea) (kJ/mol) |

|---|---|

| Methanol (B129727) | 47.6 |

| Ethanol (B145695) | 53.7 |

| 1-Propanol | 55.4 |

Data compiled from kinetic studies on the esterification of nonanoic acid. jst.go.jpresearchgate.net The trend suggests that activation energy increases with the carbon chain length of the alcohol.

Enzymatic Catalysts (Biocatalysts): Lipases are widely used for transesterification reactions under mild conditions. Immobilized lipases, such as Novozym 435 (from Candida antarctica lipase (B570770) B) and Lipozyme RMIM (from Rhizomucor miehei), are particularly popular due to their stability and reusability. The enzymatic mechanism is similar to that of hydrolysis, but an alcohol molecule acts as the nucleophile instead of water to deacylate the acyl-enzyme intermediate. latech.edu Lipase-catalyzed transesterification is highly selective and produces high-purity products, making it a valuable "green" alternative to chemical catalysis.

Derivatization and Functionalization Reactions of this compound

This compound can serve as a starting material for the synthesis of other esters and alcohols through reactions targeting its ester functional group.

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. libretexts.orgmasterorganicchemistry.com This reaction is typically catalyzed by an acid or a base. For this compound, this reaction allows for the synthesis of a wide array of other nonanoate esters.

Acid-Catalyzed Transesterification: In the presence of a strong acid catalyst (e.g., sulfuric acid), the carbonyl oxygen of this compound is protonated, which activates the carbonyl carbon for nucleophilic attack by another alcohol (R'-OH). A tetrahedral intermediate is formed, and after a series of proton transfers, butanol is eliminated, yielding the new ester and regenerating the acid catalyst. libretexts.org The reaction is an equilibrium, and to drive it towards the product, the new alcohol (R'-OH) is often used in excess, or the released butanol is removed from the reaction mixture. libretexts.org

Base-Catalyzed Transesterification: Under basic conditions, a strong nucleophile, such as an alkoxide (R'O⁻), attacks the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate which then collapses, expelling the butoxide leaving group (CH₃(CH₂)₃O⁻) to form the new ester. masterorganicchemistry.com This reaction is effectively irreversible because the departing alkoxide is typically protonated by the alcohol solvent.

Lipase-Catalyzed Transesterification: Enzymes, particularly lipases, are also effective catalysts for transesterification under mild conditions. researchgate.netnist.gov The use of immobilized lipases, for instance from Rhizomucor miehei, has been shown to be effective in the synthesis of other short-chain esters like pentyl nonanoate, suggesting a similar applicability for this compound transformations. scielo.br The enzymatic mechanism involves the formation of an acyl-enzyme intermediate, which then reacts with the new alcohol to release the desired ester product.

The table below outlines various potential transesterification reactions for this compound.

| Reactant Alcohol | Catalyst Type | Resulting Nonanoate Ester |

|---|---|---|

| Methanol | Acid or Base | Methyl nonanoate |

| Ethanol | Acid or Base | Ethyl nonanoate |

| Isopentyl Alcohol | Lipase | Isopentyl nonanoate |

| Glycerol (B35011) | Tin catalyst | Glyceryl nonanoates (mono-, di-, tri-) |

The ester functionality of this compound can be reduced to yield alcohols. The primary products of this transformation are 1-nonanol and 1-butanol.

Reduction with Metal Hydrides: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of esters. libretexts.orgchem-station.comcsic.es The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the carbonyl carbon of this compound. This is followed by the elimination of the butoxide leaving group to form an intermediate, nonanal (B32974). Since aldehydes are more reactive towards reduction than esters, nonanal is immediately reduced further by another hydride ion to form the corresponding alkoxide. A final acidic workup step protonates the alkoxides to yield the two alcohol products: 1-nonanol and 1-butanol. libretexts.org

Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters on its own, but its reactivity can be enhanced, for example, by using it in combination with specific solvents like methanol or by supporting it on alumina, which allows for the reduction of fatty acid esters to fatty alcohols. chem-station.comresearchgate.net

Catalytic Hydrogenolysis: An alternative industrial method for ester reduction is catalytic hydrogenolysis. This process involves reacting the ester with hydrogen gas (H₂) at high pressures and temperatures in the presence of a metal catalyst, such as copper chromite or catalysts based on ruthenium or osmium. csic.eswiley-vch.de This method also cleaves the ester bond to produce 1-nonanol and 1-butanol.

The primary products from the complete reduction of this compound are characterized as follows:

| Product | Chemical Formula | Functional Group | Origin |

|---|---|---|---|

| 1-Nonanol | C₉H₂₀O | Primary Alcohol | From the nonanoyl group |

| 1-Butanol | C₄H₁₀O | Primary Alcohol | From the butyl group |

These reductive transformations are crucial for converting fatty acid esters, which can be derived from bio-based sources, into valuable fatty alcohols used in the production of detergents, surfactants, and plasticizers. taylorandfrancis.com

**advanced Analytical and Spectroscopic Characterization Methodologies for Butyl Nonanoate in Complex Systems**

Mass Spectrometry (MS) Techniques for Butyl Nonanoate (B1231133) Analysis

Mass spectrometry is an indispensable tool for the definitive identification and structural elucidation of butyl nonanoate. nist.govnist.gov When coupled with a chromatographic separation technique like GC or HPLC, it provides a powerful analytical platform.

In gas chromatography-mass spectrometry (GC-MS), electron ionization (EI) is the most common ionization technique. nih.gov When this compound enters the ion source, it is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment in a reproducible manner. mdpi.comnih.gov The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragment ions.

The fragmentation of esters like this compound is characterized by specific cleavage patterns. libretexts.org Alpha-cleavage next to the carbonyl group is a common fragmentation pathway. msu.edu Another significant fragmentation is the McLafferty rearrangement, which is characteristic of esters with a sufficiently long alkyl chain. msu.edu

The mass spectrum of this compound shows characteristic fragment ions that are used for its identification. nih.gov Key peaks in the EI-MS of this compound include ions at m/z values of 56, 57, 141, and 159. nih.gov The molecular ion [M]+ at m/z 214 may also be observed. nist.gov The analysis of these fragmentation patterns allows for the unambiguous structural elucidation of this compound. ccsenet.orgcurrenta.de

Table 2: Key Electron Ionization (EI) Mass Spectral Peaks for this compound

| m/z | Relative Intensity (Approximate) | Possible Fragment Ion/Structure | Fragmentation Pathway |

|---|---|---|---|

| 56 | High | [C4H8]+• | McLafferty rearrangement of the butyl group |

| 57 | Moderate | [C4H9]+ | Alpha-cleavage (loss of the nonanoyl group) |

| 141 | Moderate | [C9H17O]+ | Loss of butoxy radical from the molecular ion |

| 159 | Moderate | [C9H19O2]+ | McLafferty rearrangement of the nonanoate chain |

| 214 | Low to absent | [C13H26O2]+• | Molecular Ion |

Data sourced from public spectral databases. nih.gov

Chemical Ionization (CI-MS) and Soft Ionization Techniques for Molecular Ion Information

In mass spectrometry, traditional hard ionization techniques like Electron Ionization (EI-MS) often result in extensive fragmentation of the analyte. For this compound, this leads to a mass spectrum where the molecular ion peak (M⁺˙ at m/z 214) is either very weak or entirely absent, with the spectrum being dominated by fragment ions. nist.govnih.gov While these fragments are useful for structural fingerprinting, the absence of a clear molecular ion peak makes the initial determination of molecular weight challenging, especially in the analysis of unknown compounds in complex mixtures.

To overcome this limitation, chemical ionization (CI-MS) and other soft ionization techniques are employed. These methods impart less energy to the analyte molecule during the ionization process, leading to significantly less fragmentation and preserving the molecular ion, typically as a protonated molecule [M+H]⁺.

Chemical Ionization (CI-MS): This technique involves the use of a reagent gas (such as methane (B114726), isobutane, or ammonia) which is first ionized by the electron beam. The resulting reagent gas ions then undergo ion-molecule reactions with the analyte molecules. This is a gentler process of ionization, primarily through proton transfer, which results in the formation of a stable quasi-molecular ion, [M+H]⁺. For this compound (C₁₃H₂₆O₂, molecular weight 214.34), CI-MS would be expected to produce a strong signal at m/z 215, confirming its molecular mass. This is particularly valuable when analyzing complex samples, such as those from environmental or biological sources, where unambiguous molecular weight determination is a critical first step. science.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is another powerful soft ionization technique well-suited for moderately polar and nonpolar compounds like this compound. In APCI, the sample is introduced as a liquid, vaporized by a heated nebulizer, and then ionized by a corona discharge. niph.go.jp The discharge creates reactant ions from the solvent vapor, which then ionize the analyte molecules via proton transfer or charge exchange. niph.go.jp Research on biokerosene synthesis has successfully utilized APCI coupled with a high-resolution mass spectrometer to detect positively charged ions of various nonanoate esters, including this compound. biofueljournal.com In such studies, this compound is readily detected as its protonated molecule [M+H]⁺, providing clear evidence of its molecular weight. biofueljournal.com

Electrospray Ionization (ESI-MS): While typically used for more polar and larger biomolecules, ESI can also be applied to the analysis of esters like this compound, often by promoting the formation of adducts with cations like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. Multistage ESI-MS/MS has been used to characterize the structure of polymers containing nonanoate units. researchgate.net The soft nature of ESI ensures that the molecular ion information is preserved for subsequent structural analysis.

The choice of soft ionization technique often depends on the sample matrix, the analyte's concentration, and the type of liquid chromatography system it is coupled with. However, their common advantage is the generation of a robust molecular ion or quasi-molecular ion, a fundamental piece of data that is often obscured in conventional EI-MS.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation in Complex Matrices

Tandem mass spectrometry, or MS/MS, is an indispensable tool for the unequivocal structural confirmation of this compound, particularly when it is a minor component within a complex matrix such as a food product, biofuel, or environmental sample. This technique provides a higher degree of certainty than relying on chromatographic retention times and single-stage mass spectrometry alone.

The MS/MS process involves multiple stages of mass analysis. First, a precursor ion corresponding to this compound is selected by the first mass analyzer. Typically, this is the protonated molecule [M+H]⁺ (m/z 215) generated using a soft ionization source like ESI or APCI. This isolation step effectively removes all other ions from the matrix, focusing the analysis solely on the compound of interest.

In the second stage, the isolated precursor ion is subjected to fragmentation in a collision cell through a process called collision-induced dissociation (CID). The ion is accelerated and collided with an inert gas (e.g., argon or nitrogen), causing it to break apart into characteristic product ions (or "daughter" ions).

The final stage involves sending these product ions to a second mass analyzer, which generates a product ion spectrum. This spectrum is effectively a fingerprint of the original molecule's structure. For this compound, the fragmentation of the [M+H]⁺ precursor ion would yield specific, predictable product ions that confirm its identity. Key expected fragmentation pathways include:

Neutral loss of butene: A characteristic fragmentation for butyl esters is the loss of the butoxy group via a McLafferty-type rearrangement, leading to the loss of butene (C₄H₈, 56 Da). This would produce a prominent protonated nonanoic acid fragment at m/z 159.

Neutral loss of butanol: The loss of the entire butanol molecule (C₄H₁₀O, 74 Da) from the protonated precursor would result in the formation of the nonanoyl cation at m/z 141.

Fragments from the butyl chain: Cleavage within the butyl group itself can also occur.

By comparing the observed product ion spectrum to that of an authentic this compound standard or to fragmentation libraries, analysts can confirm the compound's identity with very high confidence. This method, often employed as part of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow, allows for both the detection and structural verification of this compound at low concentrations, even in the presence of isomeric or isobaric interferences. For instance, multistage ESI-MS/MS has proven effective in elucidating the chemical structure and arrangement of monomer units in complex copolyesters. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an exceptionally precise measurement of an ion's mass-to-charge ratio (m/z), making it a definitive technique for confirming the elemental composition of this compound. Unlike nominal mass measurements provided by standard mass spectrometers, HRMS instruments can measure mass to within a few parts per million (ppm) of the true theoretical value.

The molecular formula of this compound is C₁₃H₂₆O₂. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and oxygen (¹⁶O = 15.994915 Da), the theoretical monoisotopic mass of the neutral molecule is calculated to be 214.19328 Da. nih.gov

When analyzed by HRMS using a soft ionization source, this compound is typically observed as its protonated molecule, [M+H]⁺, with a theoretical exact mass of 215.19976 Da.

An HRMS experiment would measure the m/z of the precursor ion and report a value extremely close to this theoretical mass. For example, a measured mass of 215.2001 might be obtained. The mass error, calculated in ppm, is a key indicator of confidence in the formula assignment:

Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10⁶

In this example, the mass error would be approximately 1.8 ppm, which is well within the typical acceptance criteria (usually < 5 ppm) for confirming an elemental composition.

This high mass accuracy allows for the unambiguous differentiation of this compound from other potential compounds that might have the same nominal mass but a different elemental formula. For example, C₁₄H₃₀O (nominal mass 214) or C₁₂H₂₂O₃ (nominal mass 214) would have different theoretical exact masses (215.23749 Da and 215.16472 Da for their [M+H]⁺ ions, respectively), which are easily distinguished by HRMS.

In research settings, HRMS is crucial for verifying the products of chemical synthesis or for identifying unknown compounds in complex mixtures like biofuels or natural product extracts. biofueljournal.com It provides the highest level of confidence in the assigned molecular formula, which is a critical piece of evidence in structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Proton (¹H) NMR and Carbon (¹³C) NMR for Comprehensive Structural Analysis

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound provides distinct signals for each unique proton environment in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the signal's integration gives the relative number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons. For this compound, the spectrum clearly shows signals corresponding to the butyl and nonanoate portions of the ester.

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The most downfield signal is characteristically that of the carbonyl carbon in the ester group. The other signals correspond to the methylene (B1212753) carbons of the two alkyl chains and the terminal methyl carbons.

The combined data from ¹H and ¹³C NMR spectra allow for a complete assignment of the molecule's carbon skeleton and attached protons. google.com These spectral data are foundational for confirming the successful synthesis of this compound or for its identification in purified samples.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound (in CDCl₃) Data are predictive and may vary slightly based on solvent and experimental conditions.

| Atom Position (Structure) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |

| Nonanoate Chain | ||||

| 1 (C=O) | - | - | - | 174.0 |

| 2 (α-CH₂) | 2.28 | Triplet | 2H | 34.4 |

| 3 (β-CH₂) | 1.62 | Quintet | 2H | 25.1 |

| 4-7 (-(CH₂)₄-) | 1.29 | Multiplet | 8H | 29.1, 29.2, 31.8 |

| 8 (-CH₂) | 1.29 | Multiplet | 2H | 22.7 |

| 9 (-CH₃) | 0.88 | Triplet | 3H | 14.1 |

| Butyl Chain | ||||

| 1' (O-CH₂) | 4.06 | Triplet | 2H | 64.3 |

| 2' (-CH₂) | 1.65 | Quintet | 2H | 30.7 |

| 3' (-CH₂) | 1.40 | Sextet | 2H | 19.3 |

| 4' (-CH₃) | 0.93 | Triplet | 3H | 13.8 |

To view the interactive data table, please visit the online version of this article.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

While 1D NMR provides essential information, two-dimensional (2D) NMR techniques are often used to definitively map the atomic connectivity within the this compound molecule, removing any ambiguity from signal overlaps or complex splitting patterns.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, meaning they are typically on adjacent carbon atoms. The spectrum displays the 1D proton spectrum on both axes, and off-diagonal cross-peaks connect signals from coupled protons.

For this compound, COSY would show a clear correlation path along each alkyl chain: the methyl protons (pos. 9) would correlate to the methylene protons at position 8, which in turn correlate to the next methylene group, and so on. A separate correlation path would be seen for the butyl chain, starting from the methyl protons (pos. 4') and extending to the methylene group adjacent to the ester oxygen (pos. 1'). This confirms the uninterrupted nature of both the C₉ acyl chain and the C₄ alkyl chain.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the signal of the carbon atom it is directly bonded to. This provides an unambiguous assignment of each protonated carbon in the ¹³C spectrum.

For example, the proton triplet at ~4.06 ppm (pos. 1') would show a cross-peak to the carbon signal at ~64.3 ppm, confirming this carbon is the -O-CH₂- of the butyl group. Similarly, the α-methylene protons of the nonanoate chain at ~2.28 ppm (pos. 2) would correlate to the carbon at ~34.4 ppm.

The key correlation in the HMBC spectrum of this compound would be a cross-peak between the protons of the O-CH₂ group of the butyl chain (pos. 1', δ ~4.06 ppm) and the carbonyl carbon of the nonanoate chain (pos. 1, δ ~174.0 ppm). This three-bond correlation (¹H-C-O-¹³C) unequivocally establishes the ester linkage between the nonanoyl and butyl fragments.

Other important HMBC correlations would link the α-protons (pos. 2) to the carbonyl carbon (pos. 1) and the β-carbon (pos. 3), further confirming the structure of the acyl chain.

Together, these 2D NMR experiments provide a comprehensive and definitive map of the molecular structure of this compound, serving as the gold standard for its characterization in research.

Quantitative NMR (qNMR) for Purity and Concentration Determination in Research Samples

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the purity or concentration of a substance without the need for a chemically identical reference standard of the analyte itself. The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

For the quantitative analysis of this compound, a certified internal standard (IS) of known purity and concentration is added to a precisely weighed sample of the this compound material. The internal standard must have at least one resonance signal that is sharp, well-resolved, and located in a region of the ¹H NMR spectrum that does not overlap with any signals from the analyte (this compound) or residual solvents. Common internal standards for organic compounds include maleic acid, dimethyl sulfone, or 1,3,5-trinitrobenzene.

The analysis involves acquiring a ¹H NMR spectrum of the mixture under conditions that ensure accurate integration, such as a long relaxation delay (D1). The purity or concentration of this compound can then be calculated using the following formula:

Purity (%) = (I_analyte / I_IS) × (N_IS / N_analyte) × (M_analyte / M_IS) × (m_IS / m_analyte) × P_IS

Where:

I_analyte and I_IS are the integrated areas of the selected signals for this compound and the internal standard, respectively.

N_analyte and N_IS are the number of protons giving rise to the respective signals.

M_analyte and M_IS are the molar masses of this compound and the internal standard.

m_analyte and m_IS are the masses of the sample and the internal standard.

P_IS is the purity of the internal standard.

For this compound, a well-resolved signal, such as the triplet for the O-CH₂ protons at ~4.06 ppm (N_analyte = 2), is an ideal choice for quantification due to its unique chemical shift in a relatively clear region of the spectrum.

qNMR is highly valued in research and quality control for its accuracy, precision, and the fact that it is non-destructive. It allows for the direct measurement of molar concentration and can be used to certify the purity of synthesized batches of this compound for use as reference materials in other analytical methods like GC or LC.

Vibrational Spectroscopy for this compound

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful non-destructive tools for probing the molecular structure of compounds like this compound. mdpi.com These methods are based on the principle that molecules absorb infrared radiation or scatter incident light at specific frequencies corresponding to their vibrational modes. rroij.comresearchgate.net

FTIR spectroscopy is a widely used technique for the identification of functional groups within a molecule. researchgate.net For this compound, the most prominent absorption band in its FTIR spectrum is associated with the carbonyl (C=O) stretching vibration of the ester functional group. This strong absorption typically appears in the region of 1750-1735 cm⁻¹. aocs.orguliege.be The precise position of this band can be influenced by the molecular environment.

Another key functional group is the C-O single bond of the ester, which exhibits stretching vibrations in the fingerprint region of the spectrum, typically between 1300 and 1000 cm⁻¹. The spectrum will also be characterized by various C-H stretching and bending vibrations from the butyl and nonanoyl alkyl chains. The symmetric and asymmetric stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups are expected in the 2850-2960 cm⁻¹ region. ajpaonline.com

FTIR analysis can be performed on neat samples, solutions, or extracts. aocs.org Attenuated Total Reflectance (ATR)-FTIR is a common sampling technique that allows for the direct analysis of liquid samples with minimal preparation. aocs.org The data obtained from FTIR spectroscopy provides a characteristic spectral fingerprint that can be used for qualitative identification and, with appropriate calibration, for quantitative analysis of this compound. uliege.be

Table 1: Characteristic FTIR Absorption Bands for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1750-1735 |

| C-O (Ester) | Stretching | 1300-1000 |

| C-H (Alkyl) | Stretching | 2850-2960 |

| C-H (Alkyl) | Bending | ~1465 and ~1375 |

Note: The exact wavenumbers can vary based on the sample matrix and instrumental conditions.

Raman spectroscopy serves as a complementary technique to FTIR for vibrational analysis. numberanalytics.com While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light, usually from a laser source. cabidigitallibrary.org A key advantage of Raman spectroscopy is its low interference from water, making it suitable for analyzing aqueous samples. news-medical.net

For this compound, the Raman spectrum would also be dominated by the C=O stretching vibration, although this band is typically weaker in Raman than in FTIR. ajrconline.org However, the C-C and C-H vibrations of the alkyl chains often produce strong and well-defined Raman signals, providing a detailed fingerprint of the molecule's backbone structure. news-medical.net Raman spectroscopy is particularly sensitive to non-polar bonds, making it an excellent tool for characterizing the hydrocarbon portions of this compound.

The unique pattern of Raman shifts can be used for the unambiguous identification of this compound, even in the presence of other structurally similar compounds. nih.gov This "conformational fingerprinting" capability is valuable in complex mixture analysis. cabidigitallibrary.org

Hyphenated Analytical Techniques for this compound

Hyphenated analytical techniques combine a separation method, most commonly chromatography, with a spectroscopic detection method. ajpaonline.comnumberanalytics.com This approach allows for the physical separation of components in a complex mixture prior to their individual identification and quantification, offering enhanced selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used technique for the analysis of volatile and semi-volatile compounds like this compound. rroij.com In GC-MS, the sample is first vaporized and separated based on boiling point and polarity on a chromatographic column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. gcms.cz The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for highly confident identification by comparison to spectral libraries. researchgate.netgcms.cz

A study analyzing fragrance compounds identified this compound using GC-MS, demonstrating the technique's applicability. gcms.cz Method development for this compound analysis by GC-MS would involve optimizing parameters such as the type of capillary column (a non-polar or medium-polarity column is typically suitable), the temperature program of the oven, and the carrier gas flow rate. aocs.org For quantitative analysis, an internal standard, such as ethyl nonanoate, can be used. researchgate.netresearchgate.net Method validation would include assessing linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the results. researchgate.netresearchgate.net

Table 2: Example GC-MS Data for this compound

| Parameter | Value | Reference |

| Retention Index (standard non-polar) | 1470, 1475, 1467 | nih.gov |

| Retention Index (standard polar) | 1700, 1725, 1714 | nih.gov |

| Major Mass Fragments (m/z) | 56, 57, 159, 41, 141 | nih.gov |

Note: Retention indices and mass fragments are key identifiers in GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative for compounds that are not sufficiently volatile or are thermally labile. While this compound is amenable to GC, LC-MS could be employed for its analysis in non-volatile matrices. Since this compound lacks a strong chromophore for UV detection and is non-polar, derivatization might be necessary to improve its ionization efficiency in the MS source. americanpharmaceuticalreview.comunimi.it An LC-MS method would typically involve reversed-phase chromatography coupled with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source, followed by a mass analyzer. unimi.it

Gas Chromatography-Infrared (GC-IR) spectroscopy combines the separation power of GC with the functional group identification capabilities of IR spectroscopy. news-medical.netrjpn.org As the separated components elute from the GC column, they pass through a "light pipe," where their IR spectrum is recorded in real-time. rjpn.org This provides on-the-fly structural information, which can be particularly useful for distinguishing between isomers that may have very similar mass spectra. For this compound, GC-IR could definitively confirm the presence of the ester functional group through the detection of its characteristic C=O and C-O stretching vibrations. capes.gov.br

Gas Chromatography-Nuclear Magnetic Resonance (GC-NMR) spectroscopy is a less common but highly informative hyphenated technique. It provides detailed structural information by coupling GC separation with NMR detection. rjpn.org While challenges exist due to the lower sensitivity of NMR and the need for rapid acquisition, it offers unparalleled capability for the complete structural elucidation of unknown compounds or for confirming the structure of analytes in complex mixtures without the need for isolation. rjpn.org For this compound, GC-NMR could provide unambiguous information about the connectivity of the butyl and nonanoyl chains.

**applications and Functional Roles of Butyl Nonanoate in Non Prohibited Contexts**

Butyl Nonanoate (B1231133) in Flavor and Fragrance Chemistry

Butyl nonanoate, an ester compound, is recognized for its characteristic fruity and floral aroma. ontosight.ai This property makes it a valuable ingredient in the flavor and fragrance industry. ontosight.ailookchem.com

This compound contributes to the sensory experience of various food and beverage products by imparting specific aromatic notes. lookchem.com Its odor is often described as fresh, slightly oily-rosy, and fruity, with resemblances to apple peel, orange, and apricot. scribd.com This ester is part of a larger group of volatile compounds, including other esters, terpenes, and alcohols, that collectively create the complex flavor profiles of fruits and other food items. oup.com The interaction and combination of these various compounds at different concentrations result in the diverse sensory perceptions experienced by consumers. oup.commdpi.com

Table 1: Descriptive Aroma Profile of this compound and Related Esters

| Compound | Aroma Description | Associated Sensory Attributes |

| This compound | Fresh, slightly oily-rosy, fruity (apple peel, orange, apricot) scribd.com | Fruity, Floral lookchem.com |

| Ethyl Butanoate | Smooth, sweet, fruity (pineapple, strawberry) alibaba.com | Fruity, Sweet alibaba.com |

| Butyl Acetate (B1210297) | Fruity mdpi.com | Fruity, Sweet mdpi.comresearchgate.net |

| Isoamyl Acetate | Fruity mdpi.com | Fruity mdpi.com |

| Hexyl Acetate | Fruity mdpi.com | Fruity mdpi.com |

The stability of fragrance compounds like this compound is a critical factor in their application. Esters, particularly those from lower fatty acids, can be susceptible to saponification (hydrolysis in alkaline conditions), which can be a disadvantage in certain functional products. perfumerflavorist.com The search for new aroma chemicals often involves creating molecules with improved chemical stability, such as resistance to oxidation and hydrolysis. perfumerflavorist.com

The volatility and release of aroma compounds are key to their performance in scented products. perfumerflavorist.com Research into fixatives for fragrance substances has shown that certain long-chain esters can reduce the evaporation rate of more volatile fragrance components. google.com For instance, a mixture containing cetyl nonanoate and stearyl nonanoate was found to significantly decrease the evaporation of various fragrance substances, thereby acting as a fixative and prolonging the scent. google.com This demonstrates the principle that the formulation matrix can control the release and perception of aromatic compounds.

Microencapsulation is a technology used to protect sensitive core materials, such as flavors and fragrances, within a protective shell or coating. mdpi.comvelaskincare.com This process can shield volatile compounds from degradation due to factors like heat, oxidation, and pH changes during production or storage. mdpi.com It also allows for the controlled release of the encapsulated aroma, which is a significant advantage in many applications. velaskincare.comcore.ac.uk

Common methods for encapsulating flavors and fragrances include spray drying, coacervation, and extrusion. mdpi.comresearchgate.net The choice of method and wall material (often proteins and polysaccharides) depends on the desired release mechanism and the final product application. researchgate.netnih.gov For example, complex coacervation, which involves the interaction of two oppositely charged polymers to form a wall around an oil droplet, is a widely studied method for encapsulating essential oils and aromas. nih.gov

Studies on the microencapsulation of volatile oils have shown high encapsulation efficiency, meaning a large portion of the aroma is successfully retained within the microcapsules. researchgate.netnih.gov The release of the aroma can then be triggered by specific conditions such as mechanical rupture, dissolution of the capsule wall, or diffusion. core.ac.uk This technology is crucial for maintaining the integrity and modulating the release of aromatic compounds in various products. researchgate.net

This compound as a Solvent and Co-Solvent in Chemical Processes

Beyond its aromatic properties, this compound and related esters function as solvents in various chemical applications. ontosight.ailookchem.com Esters are known as high-grade solvents for a wide array of materials, including resins and lacquers. wikipedia.org

The effectiveness of a solvent is determined by its ability to dissolve reactants and facilitate chemical reactions. lookchem.com The Abraham general solvation model is one method used to predict and characterize the solvation properties of various compounds, including esters like this compound. unt.edu This model uses solute descriptors to understand how a compound interacts with different solvents. unt.edu

In enzymatic synthesis, organic solvents like dioxane or acetone (B3395972) are often employed to facilitate reactions, such as the synthesis of vanillyl nonanoate, a related ester. evitachem.com The choice of solvent is critical for achieving high conversion rates. uminho.pt Research into the synthesis of methyl nonanoate, for example, has explored various catalysts and reaction conditions to optimize yield, highlighting the role of the reaction medium. researchgate.net Furthermore, polymeric ionic liquids (PILs), which can be designed with specific solvation properties, have been studied for their ability to selectively extract analytes like methyl nonanoate, demonstrating the tunability of solvent interactions. google.com

This compound and similar compounds can be utilized in liquid-liquid extraction and separation processes. google.com Extraction solvents are chosen based on their ability to selectively dissolve a target compound from a mixture. google.comgoogle.com For instance, a patent describes the use of an extraction solvent containing a carboxylate anion, such as nonanoate, for extracting carboxylic acids from aqueous solutions. google.com

In analytical chemistry, methods like switchable-hydrophilicity solvent liquid-liquid microextraction (SHS-LLME) have been developed for extracting specific analytes from complex matrices. neu.edu.tr While this specific study did not use this compound, it illustrates the principle of using organic solvents for extraction prior to analysis. neu.edu.tr In other research, methyl nonanoate has been used as an internal standard in the gas chromatography analysis of fatty acids extracted from biological materials, indicating its utility in analytical separation techniques. sci-hub.box

Green Solvent Alternatives Incorporating this compound

The pursuit of greener and more sustainable chemical processes has led to the exploration of alternative solvents to replace traditional, often hazardous, options like toluene, xylene, and certain acetates. quimidroga.com Green solvents are characterized by being less flammable, less toxic, and generating less waste, thereby posing a reduced risk to human health and the environment. quimidroga.com this compound, an ester, is part of a class of compounds that are considered as potential green solvents. researchgate.net These environmentally friendly solvents can be derived from renewable resources, such as vegetable oils, making them non-toxic, non-bioaccumulative, and biodegradable. quimidroga.com

While direct replacement of a traditional solvent is not always possible due to specific chemical properties, mixtures of solvents are often formulated to achieve the desired characteristics. quimidroga.com In this context, esters like this compound can be valuable components in creating tailored "green" solvent blends for various applications, including coatings and cleaning formulations. ontosight.aivertecbiosolvents.com For instance, some bio-based solvents are noted to have 20-30 percent greater efficiency in viscosity reduction than traditional solvents like butyl acetate. vertecbiosolvents.com The development of such alternatives aligns with the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. sigmaaldrich.com

This compound in Polymer and Material Science

This compound can function as an internal plasticizer in polymers, a strategy employed to overcome issues associated with external plasticizers, such as leaching and volatilization. mdpi.comacs.org The introduction of flexible side chains, like the nonanoyl group, into a polymer backbone can modify its thermal and mechanical properties. acs.org

Research on mixed cellulose (B213188) esters (MCEs), such as cellulose acetate nonanoate, has explored the relationship between the chemical structure of the plasticizing acyl group and the material's properties. mdpi.comacs.org Studies have shown that for MCEs, there is a correlation between the solubility parameter (SP) and physical properties like the glass transition temperature (Tg), melt viscosity, and flexural modulus. mdpi.com However, this relationship is not universal and can vary depending on the specific acyl groups involved. mdpi.com The compatibility between the plasticizer and the polymer, influenced by factors like polarity and hydrogen bonding, is critical for achieving the desired plastic properties. researchgate.net The incorporation of long-chain esters like nonanoates can lead to a decrease in the glass transition temperature and tensile strength, while increasing the elongation at break, which is characteristic of a plasticizing effect. researchgate.net